Welcome to the BenchChem Online Store!
molecular formula C9H14 B8740528 n-Butyl cyclopentadiene CAS No. 62247-87-4

n-Butyl cyclopentadiene

Cat. No. B8740528
M. Wt: 122.21 g/mol
InChI Key: FTFYDDRPCCMKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05336795

Procedure details

n-Butylcyclopentadiene was prepared analogously to Example 1 and freed or inorganic salts and excess cyclopentadiene. The solution so obtained was cooled to 0° C. and subsequently admixed dropwise with 9.7 g of n-butyllithium (90% strength in hexane; 136 mmol). The mixture was allowed to react for a further 30 minutes while stirring. 15.8 g of ZrCl4 (68 mmol) was added at 0°-10° C. and the mixture was stirred for 2 hours at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9]>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[CH2:6]([C:2]1[CH2:1][CH:5]=[CH:4][CH:3]=1)[CH2:7][CH2:8][CH3:9] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
15.8 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution so obtained
CUSTOM
Type
CUSTOM
Details
to react for a further 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.